molecular formula C24H26N4O4S B2639776 3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide CAS No. 1005308-11-1

3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2639776
CAS No.: 1005308-11-1
M. Wt: 466.56
InChI Key: JUWWHCAOMBZUMK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked via a thiazole ring to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. The phenylpiperazine group is associated with neuropharmacological activity, while the thiazole and benzamide fragments are common in bioactive molecules targeting enzymes or receptors . Its synthesis likely involves amide coupling between a chloroacetamide intermediate and a substituted benzamide, as seen in analogous compounds .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-31-20-9-8-17(14-21(20)32-2)23(30)26-24-25-18(16-33-24)15-22(29)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWHCAOMBZUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide is a synthetic compound that belongs to the class of thiazolyl-phenylpiperazine derivatives. These types of compounds have been studied for their potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H31N3O5S, with a molecular weight of 509.62 g/mol. The structure features methoxy groups, a thiazole ring, and a piperazine moiety, which are common in bioactive compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

  • Mechanism of Action : The thiazole and piperazine components are known to interact with various biological targets involved in cancer progression. For instance, thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (H460), and colon (HCT116) cancer cells .
  • Case Studies :
    • A study found that derivatives of thiazole exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against HCT116 and H460 cell lines .
    • Another investigation reported that certain piperazine-based compounds displayed significant antiproliferative effects on prostate cancer cell lines with IC50 values around 10 μM .

Antimicrobial Activity

The presence of nitrogen and sulfur in the thiazole ring suggests potential antimicrobial properties. Research on similar compounds indicates that they may interfere with microbial metabolic pathways:

  • Mechanism : Compounds containing thiazoles have been shown to disrupt essential processes in pathogens such as Cryptosporidium parvum and Giardia lamblia, which are known to cause gastrointestinal infections .
  • Research Findings : Nitro-substituted thiazole derivatives were identified as promising candidates for antimicrobial activity due to their ability to inhibit biofilm formation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Component Biological Activity
Thiazole RingAnticancer and Antimicrobial
Piperazine MoietyAnticancer (cell proliferation inhibition)
Methoxy GroupsPotential enhancement of bioactivity

Scientific Research Applications

Pharmacological Applications

  • Anti-Tubercular Activity :
    Recent studies have focused on the design and synthesis of compounds similar to 3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide as potential anti-tubercular agents. Research indicates that derivatives of benzamide exhibit significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of piperazine in the structure enhances the efficacy against tuberculosis, making it a candidate for further development.
  • COX-II Inhibition :
    The compound's thiazole and benzamide groups are also linked to anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Compounds with similar scaffolds have shown promising results in inhibiting COX-II with high potency (IC50 values as low as 0.011 μM) . This suggests that this compound could be explored for its anti-inflammatory applications.

Table: Summary of Biological Activities

Activity Related Compounds IC50 Values Notes
Anti-TubercularBenzamide Derivatives1.35 - 2.18 μMSignificant activity against Mycobacterium tuberculosis
COX-II InhibitionThiazole Derivatives0.011 μMHigh potency compared to standard inhibitors
Anti-CancerPiperazine DerivativesVariesPotential for further exploration in oncology

Research Insights

A study focused on the synthesis of novel substituted benzamide derivatives has shown that modifications can lead to enhanced biological activity against tuberculosis . Additionally, the exploration of thiazole-linked compounds has indicated their potential in addressing inflammatory conditions by selectively inhibiting COX-II without significant ulcerogenic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference ID
Target Compound : 3,4-Dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide Benzamide (3,4-dimethoxy), thiazole, 2-oxoethyl-phenylpiperazine Likely C25H27N4O4S* ~477.6 Presumed neuropharmacological activity (based on phenylpiperazine moiety)
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide Benzamide (4-chloro), thiazole replaced by ethyl linker C19H20ClN3O2 366.84 Not specified; structural analog with chloro substitution
2-Methylpropyl N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}carbamate Carbamate (2-methylpropyl), thiazole, 2-oxoethyl-phenylpiperazine C20H26N4O3S 402.51 Higher molecular weight due to carbamate group; activity uncharacterized
F186-0503: 3,4-Dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide Benzamide (3,4-dimethoxy), thiazole with carbamoylmethyl-(4-methoxybenzyl) substituent Not provided Not provided Screening compound; potential CNS or enzyme-targeting activity
3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide Sulfonamide (3,4-dimethoxy), thiazole (3-nitrophenyl, piperidinylmethyl) Not provided Not provided 24% inhibitory potency (kynurenine pathway); morpholine analog shows 64% activity

*Estimated based on structural analysis.

Key Research Findings

Impact of Substitutions on Activity
  • Phenylpiperazine vs. Other Amines : The phenylpiperazine group in the target compound is critical for interactions with neurotransmitter receptors, as seen in its analog 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide . Replacing phenylpiperazine with smaller amines (e.g., pyrrolidine) reduces potency, as observed in sulfonamide analogs .
  • Benzamide vs. Sulfonamide : Sulfonamide derivatives (e.g., 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide) exhibit higher inhibitory activity (64%) compared to benzamide-based compounds, suggesting sulfonamide groups enhance target binding .
  • Methoxy Substitutions : The 3,4-dimethoxy groups on the benzamide may improve solubility and membrane permeability, similar to findings in F186-0503, a screening compound with analogous substitutions .
Pharmacological Potential
  • While direct activity data for the target compound is unavailable, analogs like 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide are speculated to target CNS pathways due to the phenylpiperazine moiety .
  • The sulfonamide analog in demonstrates dose-dependent reduction of neurotoxic metabolites, suggesting the target compound’s dimethoxy groups could similarly modulate enzyme inhibition .

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